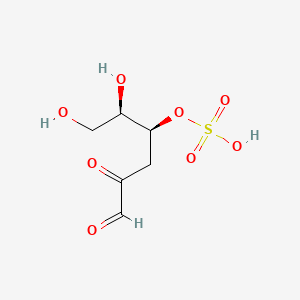
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is a chemical compound with significant importance in various scientific fields. It is a derivative of 3-deoxyglucosone, a dicarbonyl compound known for its role in the Maillard reaction and polyol pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) typically involves the reaction of 3-deoxyglucosone with sulfuric acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various sugar derivatives and acids, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbohydrate chemistry.
Biology: The compound is studied for its role in the Maillard reaction and its effects on protein glycation.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
Mecanismo De Acción
The mechanism by which 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) exerts its effects involves its reactivity with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and are implicated in various diseases, including diabetes and cardiovascular disorders. The compound’s molecular targets include proteins and enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Deoxyglucosone: A precursor to 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) and a key intermediate in the Maillard reaction.
D-erythro-Hexos-2-ulose: Another related compound with similar reactivity and applications.
Uniqueness
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is unique due to its specific sulfate group, which imparts distinct chemical properties and reactivity compared to its non-sulfated counterparts. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
86762-32-5 |
|---|---|
Fórmula molecular |
C6H10O8S |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
[(2R,3S)-1,2-dihydroxy-5,6-dioxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-2-4(9)1-6(5(10)3-8)14-15(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13)/t5-,6+/m1/s1 |
Clave InChI |
XLRZBEABVHKWFK-RITPCOANSA-N |
SMILES isomérico |
C([C@@H]([C@@H](CO)O)OS(=O)(=O)O)C(=O)C=O |
SMILES canónico |
C(C(C(CO)O)OS(=O)(=O)O)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















